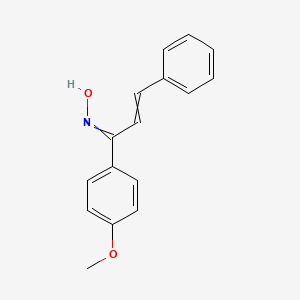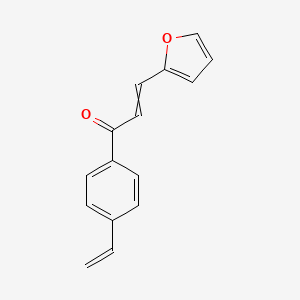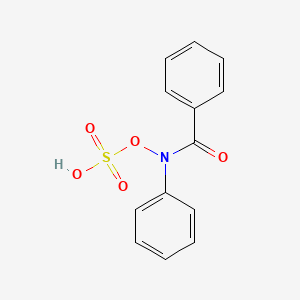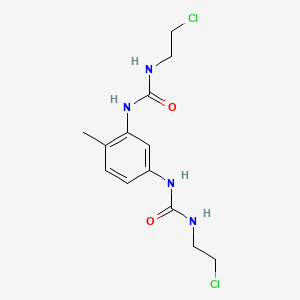
Urea, 1,1'-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- is a synthetic organic compound characterized by its unique structure, which includes a urea backbone substituted with 4-methyl-m-phenylene and 2-chloroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- typically involves the reaction of 4-methyl-m-phenylene diisocyanate with 2-chloroethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-50°C. The reaction yields the desired urea derivative after purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the urea backbone.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding amines and urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield urea derivatives with different alkyl or aryl groups, while oxidation reactions can produce urea derivatives with higher oxidation states.
Aplicaciones Científicas De Investigación
Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N,N’‘-(4-methyl-1,3-phenylene)bis[N’,N’-dimethyl-: This compound has similar structural features but with dimethyl groups instead of chloroethyl groups.
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis[N’-octyl-: This compound features octyl groups, providing different chemical and physical properties.
Uniqueness
Urea, 1,1’-(4-methyl-m-phenylene)bis(1-(2-chloroethyl)- is unique due to the presence of chloroethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The chloroethyl groups enhance its ability to form covalent bonds with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60984-07-8 |
|---|---|
Fórmula molecular |
C13H18Cl2N4O2 |
Peso molecular |
333.21 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[3-(2-chloroethylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C13H18Cl2N4O2/c1-9-2-3-10(18-12(20)16-6-4-14)8-11(9)19-13(21)17-7-5-15/h2-3,8H,4-7H2,1H3,(H2,16,18,20)(H2,17,19,21) |
Clave InChI |
WROOVDGVVQEBLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)NCCCl)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




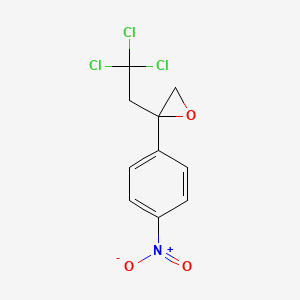
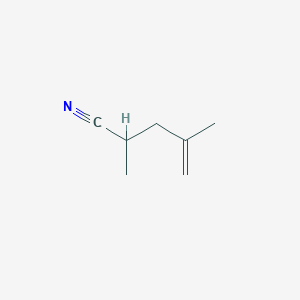
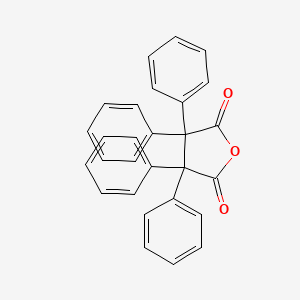
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
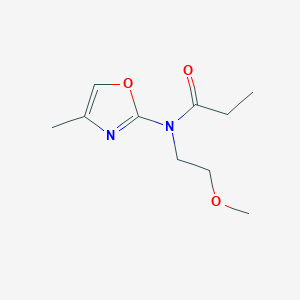
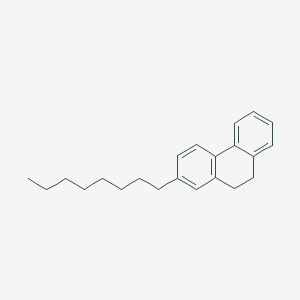
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)
